Isophthalic acid
Overview
Description
Isophthalic Acid (IPA) is a white, crystalline organic compound with the formula C6H4(CO2H)2. It is one of the three isomers of Phthalic Acid, possessing two carboxyl groups in a para (1,3) position .
Synthesis Analysis
Commercially, Isophthalic Acid is synthesized via the oxidation of meta-xylene using oxygen. This process often uses cobalt-manganese-bromide catalysts to speed up the reaction . In a study, four novel metal–organic frameworks were successfully synthesized under solvothermal conditions .
Molecular Structure Analysis
The molecular structure of isophthalic acid consists of a benzene ring with two carboxylic acid groups (COOH) attached at the meta positions (1,3) relative to each other .
Chemical Reactions Analysis
Isophthalic acid undergoes reactions of carboxylic acids, including Acid-Base Reactions and Esterification . It reacts with bases to form water-soluble salts called isophthalates . It can undergo esterification reactions with alcohols to form esters .
Physical And Chemical Properties Analysis
Isophthalic Acid is an aromatic dicarboxylic acid, characterized by a non-linear structure due to the para position of the carboxyl groups. This non-linearity gives IPA improved thermal stability and durability over its isomers. IPA exists in a white, crystalline solid form at room temperature and has a relatively high melting point (345-348°C) .
Scientific Research Applications
Structural and Spectroscopic Characterization
Isophthalic Acid plays a crucial role in the production of commercially significant polymers, such as those used in plastic bottles. Its structural, spectroscopic, electronic, and thermodynamical properties have been extensively studied, providing insights into its interactional behaviors and applications in various industrial processes. Advanced spectroscopic techniques and theoretical calculations have been employed to understand its properties and interactions (Bardak et al., 2016).
Preparation Technologies
The preparation of Isophthalic Acid involves several technological processes, including oxidation and hydrolytic methods. These processes are crucial for producing Isophthalic Acid for its subsequent use in manufacturing unsaturated polyester resin, PET polyester resin, and alkyd resin. Innovations in green chemistry have also been explored for synthesizing Isophthalic Acid, highlighting the potential for more environmentally friendly production methods (Song Hua, 2009).
Self-assembly and Hydrogen Bonding
Isophthalic Acid derivatives can form cyclic aggregates stabilized by a network of hydrogen bonds, demonstrating the compound's ability to control self-assembly processes. This property is essential for developing new materials with precise molecular architectures (Ji Yang et al., 1994).
Photocatalytic Applications
The construction of metal-organic frameworks (MOFs) utilizing Isophthalic Acid has shown promising applications in photocatalytic CO2 methanation. These frameworks, combining Isophthalic Acid with titanium, exhibit significant photoresponse properties, making them effective catalysts for converting carbon dioxide into methane (Sujing Wang et al., 2020).
Catalysis and Polymerization
Isophthalic Acid has been used in catalytic systems for the oxidation of m-xylene to produce itself, showcasing its role in enhancing the efficiency of chemical processes. Additionally, its derivatives serve as surfactants in emulsion polymerization, offering new ways to create functional nanoparticles (Xiang‐li Long et al., 2014), (Philippe Reb et al., 2000).
Environmental Implications and Degradation
The microbial degradation of Isophthalic Acid and its environmental implications have been studied, highlighting the processes through which microorganisms eliminate this compound from the environment. This research provides valuable insights into the biochemistry of Isophthalic Acid degradation and its potential impact on environmental health (M. Boll et al., 2020).
Safety And Hazards
Isophthalic acid may cause slight to moderate irritation of eyes, skin, and mucous membranes on prolonged contact. Ingestion may cause gastrointestinal irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation .
properties
IUPAC Name |
benzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVIHTHCMHWDBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4, Array | |
Record name | ISOPHTHALIC ACID | |
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Related CAS |
26776-13-6, 10027-33-5 (di-hydrochloride salt) | |
Record name | 1,3-Benzenedicarboxylic acid, homopolymer | |
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Record name | Isophthalic acid | |
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DSSTOX Substance ID |
DTXSID3021485 | |
Record name | 1,3-Benzenedicarboxylic acid | |
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Molecular Weight |
166.13 g/mol | |
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Physical Description |
Isophthalic acid is a white solid with a slight unpleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless solid; [Hawley] Sublimes without decomposition; [Merck Index] Melting point = 347 deg C; [HSDB] Faintly beige powder; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |
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Boiling Point |
Sublimes, Boiling point = 753.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.) | |
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Solubility |
Soluble in 8000 parts cold water, 460 parts boiling water; freely soluble in alcohol; practically insoluble in petroleum ether, In methanol: 4.0 g/100 g at 25 °C; in propanol: 1.7 g/100 g at 25 °C, 2.7 g/100 g at 50 °C; in glacial acetic acid: 0.23 g/100 g at 25 °C, Insoluble in benzene, ligroin and ether, Water solubility: 120 mg/L at 25 °C, 350 mg/L at 50 °C, 3200 mg/L at 100 °C, In water, 5400 mg/L at 14 °C (pH adjusted water for complete dissociation), Solubility in water: none in cold water, poor in boiling water | |
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Density |
1.54 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.53 at 4 °C, Density = 9.0710 kmol/cu m at 20 °C, Relative density (water = 1): 1.54 | |
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Vapor Pressure |
0.00000002 [mmHg], VP: 0.009 Pa (0.0675 mm Hg) at 100 °C | |
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Impurities |
Impurities in isophthalic acid, other than isomeric ones, include reaction intermediates, eg, 3-formalbenzoic acid and m-toluic acid; by-products, eg, benzoic acid; and residual metals | |
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Product Name |
Isophthalic acid | |
Color/Form |
Crystalline powder, Colorless crystals, Needles from water or alcohol | |
CAS RN |
121-91-5 | |
Record name | ISOPHTHALIC ACID | |
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Melting Point |
653 °F (USCG, 1999), 347 °C, Triple point temperature and pressure = 619.15 K (estimated to be equal to the melting point), 2.8020X10+3 Pa, Melting point = 619.15 K (determined in sealed tube), 345-348 °C | |
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Retrosynthesis Analysis
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